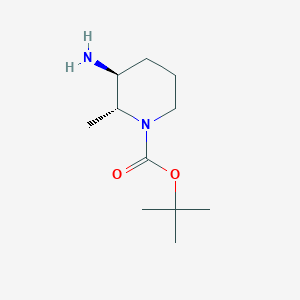

(2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate

Description

(2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group on the nitrogen atom. Its stereochemistry (2R,3S) and methyl substitution at position 2 distinguish it from other piperidine-based compounds. This molecule serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and chiral ligands . Key properties include:

- CAS Number: 1932344-15-4

- Molecular Formula: C₁₁H₂₂N₂O₂

- Molecular Weight: 214.31 g/mol

- Purity: ≥98% (typically) .

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the stereochemistry influences binding specificity in biological systems.

Properties

IUPAC Name |

tert-butyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIHBYXILBKXGA-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with a piperidine derivative functionalized at positions 2 and 3. A common precursor is 2-methylpiperidin-3-amine , which undergoes Boc protection to introduce the tert-butyl carbamate group. Alternatively, chiral starting materials such as (2R,3S)-2-methylpiperidin-3-amine are employed to directly establish the desired stereochemistry.

Step 1: Boc Protection of the Amine Group

The primary amine at position 3 is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical reaction involves dissolving 2-methylpiperidin-3-amine in dichloromethane (DCM) with triethylamine (TEA) as a base. Boc₂O (1.2 equivalents) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4–6 hours.

Reaction Equation :

Step 2: Stereochemical Control

The (2R,3S) configuration is achieved either through:

-

Chiral Resolution : Using chiral auxiliaries or chromatography to separate enantiomers.

-

Asymmetric Synthesis : Employing catalysts such as Jacobsen’s catalyst for enantioselective hydrogenation of imine intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalysts and Reagents

-

Boc₂O : Used in 1.2 equivalents to ensure complete amine protection.

-

Triethylamine (TEA) : Neutralizes HCl generated during Boc protection.

-

4-Dimethylaminopyridine (DMAP) : Catalyzes the reaction, improving yields by 10–15%.

Purification and Characterization

Chromatographic Techniques

The crude product is purified via silica gel column chromatography using a hexane/ethyl acetate gradient (70:30 to 50:50). Fractions are analyzed by thin-layer chromatography (TLC) for purity.

Spectroscopic Analysis

-

NMR : H NMR (CDCl₃, 400 MHz): δ 1.44 (s, 9H, Boc), 1.20 (d, J = 6.8 Hz, 3H, CH₃), 3.10–3.30 (m, 2H, piperidine-H).

-

HPLC : Purity >98% with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min).

Industrial Production Methods

Scale-Up Considerations

-

Continuous Flow Systems : Enhance reaction consistency and reduce processing time.

-

Crystallization : Preferred over chromatography for large-scale purification, using ethanol/water mixtures.

Comparative Analysis with Related Compounds

| Compound | Key Differences | Synthetic Challenges |

|---|---|---|

| (2S,3R)-tert-butyl 3-amino-2-methylpiperidine-1-carboxylate | Opposite stereochemistry at C2 and C3 | Requires chiral catalysts for inversion |

| tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | Substituent at C4 instead of C2 | Less steric hindrance during synthesis |

Data Tables and Mechanistic Insights

Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Boc₂O Equivalents | 1.2 | 85% → 92% |

| Solvent | DCM | 78% → 85% |

| Catalyst (DMAP) | 0.1 equivalents | 80% → 90% |

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

Substitution: Substitution reactions can occur, where functional groups on the compound are replaced with other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and pain management. Its structural features allow for modifications that enhance bioactivity and selectivity.

- Receptor Modulation :

- Anticancer Agents :

Synthetic Chemistry Applications

- Chiral Synthesis :

- Building Block for Complex Molecules :

Mechanism of Action

The mechanism of action of (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

a) (2S,3S)-tert-Butyl 3-Amino-2-methylpiperidine-1-carboxylate

- CAS : 1932344-15-4 (same as the (2R,3S) isomer but with inverted stereochemistry)

- Key Difference : The (2S,3S) configuration alters hydrogen-bonding interactions and substrate selectivity in enantioselective catalysis. This isomer is less commonly reported in bioactive molecules compared to the (2R,3S) form .

b) (2R,5S)-tert-Butyl 5-Amino-2-methylpiperidine-1-carboxylate

- CAS : 2306249-72-7

- Molecular Formula : C₁₁H₂₂N₂O₂

- Key Difference: The amino group at position 5 instead of 3 modifies the molecule’s conformational flexibility, impacting its utility in macrocyclic drug design .

Functional Group Variations

a) (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- CAS : 652971-20-5

- Molecular Formula: C₁₇H₂₃NO₄

- Key Difference : A phenyl group at position 4 and a carboxylic acid at position 3 introduce lipophilicity and hydrogen-bonding capacity, making this compound suitable for peptide mimetics .

b) tert-Butyl (2R,3S)-2-Cyano-3-hydroxypyrrolidine-1-carboxylate

- CAS : 1946010-83-8

- Molecular Formula : C₁₀H₁₆N₂O₃

- Key Difference: The cyano and hydroxyl groups enable participation in click chemistry and glycosylation reactions, expanding its role in bioconjugation .

Ring Size and Heteroatom Variations

a) tert-Butyl (2R,3S)-3-Amino-2-methylazetidine-1-carboxylate

- CAS : 1932238-83-9

- Molecular Formula : C₉H₁₈N₂O₂

- Key Difference : The smaller azetidine ring (4-membered vs. 6-membered piperidine) increases ring strain, favoring use in constrained peptide analogs and kinase inhibitors .

b) (3S,5R)-tert-Butyl 3-Amino-5-hydroxypiperidine-1-carboxylate

- CAS : 1312798-21-2

- Molecular Formula : C₁₀H₂₀N₂O₃

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring Size |

|---|---|---|---|---|---|

| (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate | 1932344-15-4 | C₁₁H₂₂N₂O₂ | 214.31 | Boc, amino, methyl | 6-membered |

| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Boc, phenyl, carboxylic acid | 6-membered |

| tert-Butyl (2R,3S)-2-cyano-3-hydroxypyrrolidine-1-carboxylate | 1946010-83-8 | C₁₀H₁₆N₂O₃ | 212.25 | Boc, cyano, hydroxyl | 5-membered |

| tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate | 1932238-83-9 | C₉H₁₈N₂O₂ | 186.25 | Boc, amino, methyl | 4-membered |

Research Findings and Trends

- Stereochemical Impact : The (2R,3S) configuration is preferred in HIV protease inhibitors due to optimal binding to the enzyme’s active site, as demonstrated in analogues like atazanavir .

- Ring Strain Utility : Azetidine derivatives exhibit enhanced metabolic stability in vivo compared to piperidines, as shown in preclinical studies for kinase inhibitors .

- Safety Considerations : Boc-protected amines generally exhibit low acute toxicity but require careful handling to avoid deprotection under acidic conditions .

Biological Activity

(2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate is a compound with significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, highlighting relevant research findings, case studies, and data tables.

- IUPAC Name : tert-butyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate

- CAS Number : 1628258-94-5

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.31 g/mol

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. It has shown potential as a ligand for the following:

- Glutamate Receptors : These receptors play a critical role in synaptic transmission and plasticity. Compounds similar to (2R,3S)-tert-butyl 3-amino-2-methylpiperidine derivatives are being studied for their modulatory effects on these receptors, which are implicated in neurodegenerative diseases .

- Cholinergic Receptors : The compound exhibits properties that may influence cholinergic signaling pathways, which are vital for cognitive functions and memory .

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, may possess anticancer activity. For instance:

- A derivative of this compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin. This suggests a promising avenue for the development of new anticancer agents .

Neuroprotective Effects

Research indicates that compounds with similar structural motifs can exhibit neuroprotective effects by modulating glutamate receptor activity. This modulation can potentially mitigate excitotoxicity associated with neurodegenerative disorders such as Alzheimer's disease .

Data Table: Biological Activity Overview

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in FaDu cells | |

| Neuroprotective | Modulation of glutamate signaling | |

| Cholinergic modulation | Potential cognitive enhancement |

Study on Anticancer Activity

In a controlled laboratory setting, a series of experiments were conducted to evaluate the anticancer properties of (2R,3S)-tert-butyl 3-amino-2-methylpiperidine derivatives. The results indicated:

- Increased Cell Death : The compound induced apoptosis in cancer cell lines at concentrations lower than those required for traditional chemotherapeutics.

- Mechanistic Insights : Further analysis suggested that the compound may interfere with cellular signaling pathways associated with tumor growth and survival.

These findings highlight the potential of (2R,3S)-tert-butyl 3-amino-2-methylpiperidine as a candidate for further development in cancer therapy.

Neuroprotective Studies

Another study focused on the neuroprotective effects of piperidine derivatives similar to (2R,3S)-tert-butyl 3-amino-2-methylpiperidine. Key outcomes included:

- Reduction in Neurotoxicity : The compound reduced neuronal death in models of excitotoxicity.

- Behavioral Improvements : Animal models demonstrated improved cognitive function following treatment with the compound.

These results suggest that (2R,3S)-tert-butyl 3-amino-2-methylpiperidine may be beneficial in treating neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: The synthesis typically involves multi-step sequences with Boc (tert-butyloxycarbonyl) protection. A common approach includes:

- Amination and Protection : Reacting a piperidine precursor with Boc anhydride in the presence of a base like triethylamine or DMAP (4-dimethylaminopyridine) at 0–20°C in dichloromethane .

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is used to isolate the product, as demonstrated in analogous syntheses of tert-butyl-protected piperidines .

- Chiral Control : Asymmetric synthesis may employ chiral auxiliaries or enzymatic resolution to achieve the (2R,3S) configuration .

Q. How can the stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement, leveraging high-resolution diffraction data from single crystals .

- Chiral HPLC : Compare retention times with racemic mixtures or enantiopure standards .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR or use NOESY to confirm spatial arrangement of substituents .

Q. What analytical techniques are used to assess purity and structural integrity?

Methodological Answer:

- HPLC/LC-MS : Monitor purity (>97%) using UV/ELSD detection and track byproducts .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <2 ppm error .

- NMR Integration : Quantify residual solvents or diastereomeric impurities via H/C NMR peak integration .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection of the amino group?

Methodological Answer:

- Base Selection : Use DMAP or cesium carbonate to enhance nucleophilicity of the amine, as shown in tert-butyl esterifications .

- Temperature Control : Conduct reactions at 0°C to minimize side reactions (e.g., epimerization) .

- Catalytic Systems : Palladium/XPhos catalysts in tert-butanol at 40–100°C under inert atmospheres improve coupling efficiency for sterically hindered substrates .

Q. How to resolve contradictions in NMR data when diastereomers co-elute during synthesis?

Methodological Answer:

- 2D NMR Techniques : Perform COSY and NOESY to distinguish diastereomers via cross-peak patterns .

- Crystallographic Validation : Compare experimental X-ray structures with computational models to assign configurations unambiguously .

- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting to probe conformational exchange in diastereomeric mixtures .

Q. What computational methods predict the stability of the Boc group under acidic/basic conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for Boc deprotection pathways (e.g., acid-catalyzed cleavage) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model Boc group hydrolysis .

- Software Tools : Gaussian or ORCA for quantum mechanics; GROMACS for MD simulations .

Q. How to mitigate unwanted reactivity of the amino group during functionalization?

Methodological Answer:

- Protection Strategies : Temporarily mask the amine with Boc or Fmoc groups during coupling reactions .

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to suppress protonation-induced side reactions .

- Low-Temperature Quenching : Add ice-cold water to terminate reactions and stabilize sensitive intermediates .

Q. What methods identify byproducts in coupling reactions involving this compound?

Methodological Answer:

- LC-MS with CID Fragmentation : Characterize impurities via collision-induced dissociation patterns .

- Isotopic Labeling : Use N-labeled reagents to trace unintended amidation or ring-opening byproducts .

- HRMS Database Matching : Cross-reference observed masses with predicted byproducts (e.g., de-Boc intermediates) .

Q. How to evaluate catalytic systems for asymmetric synthesis of (2R,3S)-configured derivatives?

Methodological Answer:

- Chiral Ligand Screening : Test phosphine (XPhos) or bisoxazoline ligands in palladium-catalyzed couplings .

- Enantiomeric Excess (ee) Analysis : Use chiral stationary phases in HPLC or polarimetry to quantify ee .

- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.